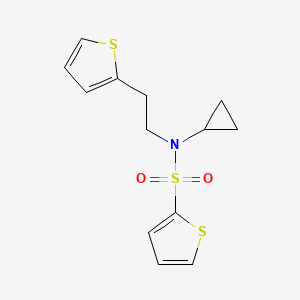

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-cyclopropyl-N-(2-thiophen-2-ylethyl)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S3/c15-19(16,13-4-2-10-18-13)14(11-5-6-11)8-7-12-3-1-9-17-12/h1-4,9-11H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVRZRPUVDCUKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)S(=O)(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Thiophene

Thiophene undergoes electrophilic sulfonation at the 2-position using chlorosulfonic acid ($$ \text{ClSO}3\text{H} $$) under controlled conditions. The reaction proceeds via the formation of a sulfonic acid intermediate, which is subsequently chlorinated with $$ \text{PCl}5 $$ or $$ \text{SOCl}_2 $$:

$$

\text{Thiophene} + \text{ClSO}3\text{H} \rightarrow \text{Thiophene-2-sulfonic acid} \xrightarrow{\text{PCl}5} \text{Thiophene-2-sulfonyl chloride}

$$

Key Data :

| Parameter | Value/Observation | Source Citation |

|---|---|---|

| Yield | 60–75% | |

| Regioselectivity | >90% for 2-position | |

| Purification | Distillation under vacuum |

Preparation of N-Cyclopropyl-N-(2-(Thiophen-2-yl)ethyl)amine

Alkylation of Cyclopropylamine

Cyclopropylamine ($$ \text{C}3\text{H}7\text{N} $$) is alkylated with 2-(thiophen-2-yl)ethyl bromide in the presence of a base (e.g., $$ \text{K}2\text{CO}3 $$):

$$

\text{Cyclopropylamine} + \text{BrCH}2\text{CH}2\text{-Thiophene} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{N-Cyclopropyl-N-(2-(thiophen-2-yl)ethyl)amine} + \text{HBr}

$$

Optimization Insights :

Alternative Route: Reductive Amination

A two-step approach involving:

- Condensation of cyclopropylamine with 2-thiophenecarboxaldehyde.

- Reduction of the imine intermediate using $$ \text{NaBH}_4 $$:

$$

\text{Cyclopropylamine} + \text{Thiophene-2-carboxaldehyde} \rightarrow \text{Imine} \xrightarrow{\text{NaBH}_4} \text{N-Cyclopropyl-N-(2-(thiophen-2-yl)ethyl)amine}

$$

Advantages :

Sulfonamide Coupling Reaction

The final step involves reacting thiophene-2-sulfonyl chloride with N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)amine in the presence of a base (e.g., pyridine):

$$

\text{Thiophene-2-sulfonyl chloride} + \text{Amine} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

$$

Reaction Conditions :

Advanced Methodologies and Innovations

Transition Metal-Catalyzed Approaches

Recent advances leverage copper(I) catalysts for C–N bond formation, enabling milder conditions and higher regioselectivity. For example, Cu(I)-mediated coupling between thiophene-2-sulfonamide and a cyclopropyl-ethylthiophene precursor:

$$

\text{Thiophene-2-sulfonamide} + \text{Br-Cyclopropyl-ethylthiophene} \xrightarrow{\text{Cu(I)}, \text{DMF}} \text{Target Compound}

$$

Benefits :

Multicomponent Reactions (MCRs)

A one-pot Gewald reaction variant synthesizes thiophene-sulfonamide hybrids directly:

$$

\text{Cyclopropylamine} + \text{Thiophene-2-carbaldehyde} + \text{Sulfur} \xrightarrow{\text{Base}} \text{Intermediate} \rightarrow \text{Target Compound}

$$

Challenges :

Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

N-(2-(Dimethylamino)ethyl)thiophene-2-sulfonamide ()

- Structure: Differs in the N-substituents, replacing the cyclopropyl and thiophen-2-yl ethyl groups with a dimethylaminoethyl chain.

- Synthesis : Prepared via reaction of 2-thiophenesulfonyl chloride with N,N-dimethylethylenediamine in CH₂Cl₂, yielding 71% .

- In contrast, the cyclopropyl group in the target compound may confer steric hindrance and metabolic stability.

N-(1-Allyl-5-substituted-1H-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide ()

- Structure : Shares the thiophene-2-sulfonamide core but incorporates indole and iodophenyl substituents.

- Synthesis : Utilizes Cs₂CO₃ and I₂ in acetonitrile, suggesting that similar halogenation or coupling strategies might apply to the target compound .

Thiophene-Containing Amines: Rotigotine-Related Compounds ()

- Rotigotine Hydrochloride : Features a 2-(thiophen-2-yl)ethyl group linked to a tetrahydronaphthalene scaffold. Its molecular weight (351.93 g/mol) and substituent arrangement highlight the role of thiophene in dopamine receptor binding .

- Rotigotine Related Compound G: Contains bis[2-(thiophen-2-yl)ethyl]amino groups, increasing molecular weight (420.03 g/mol) and lipophilicity compared to the target compound .

Benzothiophene Acrylonitrile Derivatives ()

- Structure : Benzothiophene acrylonitriles (e.g., compounds 31–33) replace the sulfonamide with an acrylonitrile linker but retain thiophene-derived aromaticity.

- Activity : Exhibit potent anticancer effects (GI₅₀ <10–100 nM) against 60 human cancer cell lines, attributed to methoxy substituents enhancing potency and overcoming P-glycoprotein efflux .

- Implications for Target Compound : The dual thiophene rings in the target compound may similarly enhance π-π stacking interactions in biological targets, though the sulfonamide group could alter solubility and binding kinetics.

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Substituent Effects : Electron-donating groups (e.g., methoxy in benzothiophenes ) and bulky substituents (e.g., cyclopropyl) can modulate potency and metabolic stability.

- Synthetic Strategies : Sulfonamide formation via sulfonyl chloride-amine reactions is robust (71% yield in ), while Cs₂CO₃-mediated coupling ( ) may apply to complex N-substitutions.

- Pharmacological Potential: Thiophene-containing compounds consistently demonstrate bioactivity, suggesting the target compound may share similar applications pending experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.